Allyloxy-tert-butyldimethylsilane

Overview

Description

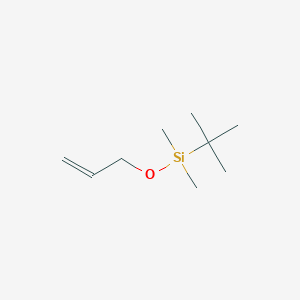

Allyloxy-tert-butyldimethylsilane (CAS: 105875-75-0) is a silicon-containing organometallic compound with the molecular formula C₉H₂₀OSi and a molecular weight of 172.34 g/mol. It is characterized by a tert-butyldimethylsilyl (TBS) group attached to an allyloxy moiety. This compound is a clear liquid with a density of 0.811 g/mL at 25°C and a phase transition (liquid/gas) temperature of 86°C . Its flash point is 16°C, necessitating careful handling due to flammability risks .

The TBS group is widely used in organic synthesis as a protecting group for alcohols and other oxygen-containing functionalities, offering steric bulk and stability under both acidic and basic conditions . This compound has been employed in isomerization and hydroformylation reactions, demonstrating unique mechanistic pathways influenced by its silane structure .

Preparation Methods

General Synthetic Strategy

The synthesis of allyloxy-tert-butyldimethylsilane typically involves two key steps:

- Preparation of the tert-butyldimethylsilyl reagent (tert-butyldimethylsilane or its chloride derivative).

- Introduction of the allyloxy group by reacting the silyl reagent with an allylic alcohol or allyl ether precursor.

Preparation of tert-Butyldimethylsilane Core

The tert-butyldimethylsilyl moiety is a crucial component in the target compound. Industrial and laboratory methods for its preparation include:

Industrial Preparation of tert-Butyldimethylsilane

A robust industrial method involves the Lewis acid-catalyzed rearrangement reaction between tert-butyl dimethyl chloro silane and dimethyl dichlorosilane. The reaction proceeds under mild temperature conditions (35–45 °C) and uses catalysts such as aluminum chloride or zinc chloride. The process yields a mixture from which tert-butyldimethylsilane is isolated by atmospheric distillation, achieving high purity (up to 99.99%).

| Parameter | Condition/Result |

|---|---|

| Reactants | tert-butyl dimethyl chloro silane + dimethyl dichlorosilane |

| Catalyst | Aluminum chloride or Zinc chloride |

| Temperature | 35–45 °C |

| Reaction Time | 8–10 hours |

| Purification | Atmospheric distillation (boiling point cut 81–83 °C) |

| Product Purity | 99.97–99.99% |

This process avoids the use of tetrahydrofuran (THF), preventing azeotropic complications and facilitating industrial scalability.

Introduction of Allyloxy Group to tert-Butyldimethylsilane

The allyloxy group is introduced by reacting the tert-butyldimethylsilyl reagent with an allylic precursor. One efficient laboratory method involves the use of sodium diisopropylamide (NaDA) in tetrahydrofuran (THF) as a base to catalyze isomerization and functionalization.

NaDA-Catalyzed Isomerization and Allylation

- The reaction of this compound with NaDA in THF at room temperature leads to rapid isomerization and formation of the allyloxy derivative.

- The process is highly selective and fast, with quantitative conversion observed within 30–60 seconds.

- The reaction is catalytic in NaDA, making it efficient and practical for laboratory synthesis.

This method leverages the strong base NaDA to facilitate the formation of the this compound via a monomer-based transition state, ensuring high stereoselectivity and yield.

Summary Table of Preparation Methods

Research Findings and Analysis

- The industrial preparation of tert-butyldimethylsilane avoids hazardous solvents and achieves high purity, making it suitable for scale-up and commercial production.

- The NaDA-catalyzed method offers a simple, efficient laboratory route to this compound with excellent stereoselectivity and speed.

- The combination of these methods provides a comprehensive approach from industrial precursor synthesis to laboratory-scale functionalization.

- Formulation data ensure that the compound can be reliably prepared in solution for biological or chemical applications, maintaining stability and solubility.

Chemical Reactions Analysis

Types of Reactions: Allyloxy-tert-butyldimethylsilane undergoes various types of reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using oxidizing agents such as hydrogen peroxide or chromium-based oxidants.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Substitution reactions often involve the replacement of the silyl group with other functional groups using nucleophiles.

Major Products Formed: The major products formed from these reactions include allyl alcohols, allyl halides, and various organosilicon compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

Allyloxy-tert-butyldimethylsilane is a silyl compound with a variety of applications, most notably as a pharmaceutical intermediate . It is a clear, colorless to almost colorless liquid with a purity greater than 97.0% . Allyloxy-tert-butyldimethylsilane is sparingly soluble in water at 0.50 g/L at 25°C .

General Information

Applications in Chemical Synthesis

Allyloxy-tert-butyldimethylsilane is utilized in several chemical reactions and syntheses:

- Protection of Hydroxyl Groups: It can be employed as a silylating agent to protect hydroxyl groups through silylation .

- Catalytic Asymmetric Allylic Substitution: Allyloxy-tert-butyldimethylsilane is used in the preparation of α-chiral ether derivatives via catalytic asymmetric allylic substitution .

- Asymmetric Hydroformylation: It serves as a substrate to probe the influence of steric bulk on the activity and selectivity of asymmetric hydroformylation (AHF) catalysts .

- Synthesis of 3-Allylmolybdenum Complexes: Tert-butyldimethylsiloxy complexes can be used in the synthesis of 3-allylmolybdenum complexes bearing oxygenated substituents at the 1-position .

- Hydrosilylation Reactions : Allyloxy polyethylene glycol (APEG) can be used in hydrosilylation with 1,1,1,3,5,5,5-heptamethyltrisiloxane (MDHM) using a Pt 2+ catalyst .

Case Study: Tantalum Ureate Complexes for Photocatalytic Hydroaminoalkylation

Allyloxy(tert-butyl)dimethylsilane is used in photocatalytic hydroaminoalkylation reactions. In one study, it was reacted with N-methylaniline, and the conversion of N-methylaniline was determined to be 40% after irradiation with a tungsten-halogen lamp for 3 days. The product was purified using column chromatography to yield a colorless oil, which was a mixture of the hydroaminoalkylation product and co-eluting 1,3,5-trimethoxybenzene .

Case Study: Isomerization of Alkenes

Sodium diisopropylamide in tetrahydrofuran is an effective base for the metalation of 1,4-dienes and isomerization of alkenes. The tert-butyldimethylsilyl moiety impacts the rate of Z-selective isomerizations, with the rate being approximately 10-2 compared to methyl .

Additional Applications

Mechanism of Action

Allyloxy-tert-butyldimethylsilane is compared with other similar compounds such as allyltrimethylsilane and vinyltrimethylsilane. While these compounds share similar structural features, this compound is unique in its ability to enhance both yield and selectivity in chemical reactions. This makes it a preferred choice in various applications.

Comparison with Similar Compounds

Structural and Physical Properties

The following table compares key structural and physical properties of Allyloxy-tert-butyldimethylsilane with related silane compounds:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Density (g/mL) | Phase Transition (°C) | Flash Point (°C) |

|---|---|---|---|---|---|---|

| This compound | 105875-75-0 | C₉H₂₀OSi | 172.34 | 0.811 | 86 | 16 |

| Allyloxytrimethylsilane | 18146-00-4 | C₆H₁₂OSi | 128.24 | 0.820 | 112–114 | 21 |

| tert-Butyldimethylsilane | 29681-57-0 | C₆H₁₆Si | 116.28 | 0.760 | 70–72 | -6 |

| Tributoxymethylsilane | 5581-68-0 | C₁₃H₃₀O₃Si | 262.46 | 0.910 | 185–190 | 93 |

Key Observations :

- Steric Bulk : The tert-butyldimethylsilyl group in this compound provides greater steric hindrance compared to trimethylsilyl (TMS) derivatives like Allyloxytrimethylsilane. This bulkiness enhances stability in reactions requiring selective protection .

- Volatility : this compound has a lower phase transition temperature (86°C) than Allyloxytrimethylsilane (112–114°C), reflecting differences in molecular weight and intermolecular forces .

- Safety : tert-Butyldimethylsilane (flash point: -6°C) is significantly more flammable than this compound (16°C), highlighting the importance of structural modifications on safety profiles .

Isomerization Reactions

This compound undergoes NaDA (sodium diisopropylamide)-mediated isomerization in tetrahydrofuran (THF). Studies using deuterated reagents ((i-Pr)₂N–D) revealed <20% deuterium incorporation in the product (Z-4c), indicating an intramolecular proton transfer mechanism (Scheme 2). Computational models support this pathway, showing Na–N bond elongation (~3.5 Å) during transition-state formation .

Comparison with Allyl Ethers :

- Allyloxytrimethylsilane lacks the bulky tert-butyl group, leading to higher deuterium incorporation in analogous reactions due to reduced steric hindrance and increased intermolecular proton transfer.

- The TBS group’s steric bulk in this compound slows reaction kinetics but improves regioselectivity in isomerizations .

Hydroformylation

In asymmetric hydroformylation (AHF) , this compound reacts effectively under 150 psig H₂/CO (1:1) at 60°C with bis-3,4-diazaphospholane ligands. This reaction produces chiral aldehydes with high enantiomeric excess (ee), leveraging the silane’s electron-withdrawing properties to stabilize transition states .

Comparison with Styrene and Vinyl Acetate :

- Styrene and vinyl acetate exhibit faster reaction rates due to simpler structures, but this compound offers superior chemodivergence in forming branched vs. linear products, attributed to the TBS group’s steric guidance .

Commercial Availability and Handling

This compound is commercially available from suppliers like Alfa Aesar (product code H55077) and Sigma-Aldrich in purities up to 98% . Safety protocols recommend using NIOSH/MSHA-approved respirators and chemical-resistant gloves to prevent inhalation or dermal exposure .

Comparison with Tributoxymethylsilane :

- Tributoxymethylsilane (CAS 5581-68-0) has a higher flash point (93°C), making it safer for high-temperature applications but less reactive in low-temperature syntheses .

Biological Activity

Allyloxy-tert-butyldimethylsilane (ATBDMS) is a compound of interest in organic synthesis and medicinal chemistry, primarily due to its unique structural features and potential biological activities. This article explores the biological activity of ATBDMS, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula CHOSi and a molecular weight of approximately 188.34 g/mol. The compound contains an allyloxy group and a tert-butyldimethylsilyl moiety, which contribute to its chemical reactivity and biological properties.

Synthesis

The synthesis of ATBDMS typically involves the reaction of tert-butyldimethylsilyl chloride with allyl alcohol in the presence of a base such as sodium hydride or potassium carbonate. This reaction results in the formation of the silane compound while releasing hydrochloric acid as a byproduct.

Antiviral Properties

Research indicates that derivatives of ATBDMS exhibit antiviral activity. A study investigated various silane derivatives, including allyloxy compounds, for their ability to inhibit viral replication. The findings suggested that certain modifications to the silane structure enhanced their antiviral efficacy against specific viruses, including cytomegalovirus (CMV) and vesicular stomatitis virus (VSV) .

Antiproliferative Effects

ATBDMS has also been evaluated for its antiproliferative effects on cancer cell lines. In vitro studies demonstrated that certain derivatives showed significant cytotoxicity against human ovarian and colorectal carcinoma cells. The mechanism appears to involve the induction of apoptosis and disruption of cell cycle progression .

Case Studies

- Antiviral Activity Against CMV :

- Cytotoxicity in Cancer Cells :

The biological activity of ATBDMS derivatives is believed to be linked to their ability to interact with cellular targets through hydrogen bonding and hydrophobic interactions. Molecular modeling studies have suggested that these compounds can bind effectively to specific protein domains involved in viral replication and cancer cell proliferation .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing allyloxy-tert-butyldimethylsilane, and how can purity be verified?

this compound is typically synthesized via silylation of allyl alcohol using tert-butyldimethylsilyl (TBS) chloride in the presence of a base like imidazole. For example, analogous methods for bromoethoxy-TBS derivatives involve refluxing in anhydrous dichloromethane under inert conditions . Post-synthesis, purity is assessed using gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy. Quantitative ¹H NMR with internal standards (e.g., 1,3,5-trimethoxybenzene) can confirm yield and purity by integrating characteristic peaks (e.g., allylic protons at δ 5.2–5.8 ppm and TBS methyl groups at δ 0.1–0.2 ppm) .

Q. How can researchers characterize this compound spectroscopically?

Key techniques include:

- ¹H/¹³C NMR : Allylic protons appear as a multiplet (~δ 5.2–5.8 ppm), while TBS methyl groups resonate as singlets (~δ 0.1 ppm). ¹³C NMR confirms the silyl ether linkage (C-O-Si at ~δ 60–70 ppm) .

- FT-IR : A strong Si-O-C stretch near 1100 cm⁻¹ and absence of OH stretches (~3200–3600 cm⁻¹) confirm successful silylation.

- Mass Spectrometry (MS) : Electron ionization (EI-MS) typically shows a molecular ion peak at m/z 172 (C₉H₂₀OSi⁺) .

Q. What are common reaction pathways involving this compound in organic synthesis?

This compound is widely used as a protecting group for alcohols and as a precursor in cross-coupling reactions. For instance:

- Protection : Reacts with alcohols under basic conditions to form stable silyl ethers .

- Isomerization : Sodium diisopropylamide (NaDA) in THF induces allylic proton shifts, monitored via ¹H NMR to track deuterium incorporation (<20% in Z-isomers, suggesting intramolecular pathways) .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in allyloxy-TBS isomerization data?

Discrepancies in deuterium incorporation during isomerization (e.g., <20% in Z-4c ) may arise from competing intra- vs. intermolecular pathways. To resolve this:

- Kinetic Isotope Effects (KIE) : Compare reaction rates of deuterated vs. non-deuterated substrates.

- Computational Modeling : Density functional theory (DFT) calculations can map transition states (e.g., Na–N bond elongation to ~3.5 Å during proton transfer ).

- Variable-Temperature NMR : Track isomer distribution at different temperatures to infer activation parameters.

Q. What experimental design optimizes allyloxy-TBS participation in palladium-catalyzed cross-couplings?

Key factors include:

- Catalyst Selection : Bis(triphenylphosphine)palladium(II) dichloride is effective for Suzuki-Miyaura couplings .

- Solvent and Base : Use anhydrous THF or DMF with Cs₂CO₃ to prevent desilylation.

- Monitoring : In situ GC-MS or ¹⁹F NMR (if fluorinated substrates are used) tracks reaction progress .

Q. How can computational methods validate allyloxy-TBS reaction mechanisms?

- DFT Calculations : Model transition states (e.g., NaDA-mediated proton transfer) to confirm intramolecular pathways .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., THF polarity) on reaction kinetics.

- Natural Bond Orbital (NBO) Analysis : Identify stabilizing interactions (e.g., hyperconjugation in allylic anions) .

Q. What safety protocols are critical when handling this compound?

- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles (required due to flammability and irritant properties) .

- Air-Sensitive Techniques : Use Schlenk lines or gloveboxes for reactions under inert atmospheres .

- Waste Disposal : Collect silyl-containing waste separately for professional treatment to avoid environmental contamination .

Q. How can researchers address low yields in allyloxy-TBS deprotection reactions?

- Acid Selection : Fluoride-based reagents (e.g., TBAF in THF) are standard, but over-stoichiometric amounts may degrade products.

- Kinetic Monitoring : Use ¹H NMR to optimize reaction time and minimize side reactions.

- Alternative Deprotection : Explore buffered HF-pyridine for milder conditions .

Q. Methodological Notes

- Contradictory Data : Cross-validate results using multiple techniques (e.g., NMR, MS, and computational models) .

- Safety Documentation : Follow hazard analysis frameworks (e.g., Prudent Practices in the Laboratory) for risk assessments .

Properties

IUPAC Name |

tert-butyl-dimethyl-prop-2-enoxysilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20OSi/c1-7-8-10-11(5,6)9(2,3)4/h7H,1,8H2,2-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHWVPYLVNAKSEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20OSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80341726 | |

| Record name | Allyloxy-tert-butyldimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80341726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105875-75-0 | |

| Record name | Allyloxy-tert-butyldimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80341726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Allyloxy-tert-butyldimethylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.